molecular formula C10H14O3 B043463 3-(Benzyloxy)propane-1,2-diol CAS No. 4799-67-1

3-(Benzyloxy)propane-1,2-diol

Cat. No. B043463
CAS RN: 4799-67-1
M. Wt: 182.22 g/mol
InChI Key: LWCIBYRXSHRIAP-UHFFFAOYSA-N
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Patent
US08071712B2

Procedure details

Into a 1 L beaker were weighed 222 g (1.0 mol) of 4-(benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane prepared in 1-2, 250 ml of ethanol, and 400 ml of distilled water, and the whole was adjusted to pH 2 with phosphoric acid. With introducing nitrogen thereinto, the solution was heated to 70° C. After 1.5 hours of the reaction, the solution was adjusted to pH 7.0 with sodium hydroxide. The resulting salt was subjected to adsorption treatment with an adsorbent “KYOWAAD 1000” (manufactured by Kyowa Hakko Kogyo Co., Ltd.) and then subjected to solvent removal to obtain 3-benzyloxy-1,2-propanediol.
Quantity
222 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
KYOWAAD 1000
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][CH:10]1[CH2:14][O:13]C(C)(C)[O:11]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.P(=O)(O)(O)O.[OH-].[Na+].C([O-])([O-])=O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3]>O.C(O)C>[CH2:1]([O:8][CH2:9][CH:10]([OH:11])[CH2:14][OH:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5.6.7.8.9.10.11.12.13|

Inputs

Step One
Name
Quantity
222 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC1OC(OC1)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
KYOWAAD 1000
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3]
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1.5 hours of the reaction
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
subjected to solvent removal

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08071712B2

Procedure details

Into a 1 L beaker were weighed 222 g (1.0 mol) of 4-(benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane prepared in 1-2, 250 ml of ethanol, and 400 ml of distilled water, and the whole was adjusted to pH 2 with phosphoric acid. With introducing nitrogen thereinto, the solution was heated to 70° C. After 1.5 hours of the reaction, the solution was adjusted to pH 7.0 with sodium hydroxide. The resulting salt was subjected to adsorption treatment with an adsorbent “KYOWAAD 1000” (manufactured by Kyowa Hakko Kogyo Co., Ltd.) and then subjected to solvent removal to obtain 3-benzyloxy-1,2-propanediol.
Quantity
222 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
KYOWAAD 1000
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][CH:10]1[CH2:14][O:13]C(C)(C)[O:11]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.P(=O)(O)(O)O.[OH-].[Na+].C([O-])([O-])=O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3]>O.C(O)C>[CH2:1]([O:8][CH2:9][CH:10]([OH:11])[CH2:14][OH:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5.6.7.8.9.10.11.12.13|

Inputs

Step One
Name
Quantity
222 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC1OC(OC1)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
KYOWAAD 1000
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3]
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1.5 hours of the reaction
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
subjected to solvent removal

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08071712B2

Procedure details

Into a 1 L beaker were weighed 222 g (1.0 mol) of 4-(benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane prepared in 1-2, 250 ml of ethanol, and 400 ml of distilled water, and the whole was adjusted to pH 2 with phosphoric acid. With introducing nitrogen thereinto, the solution was heated to 70° C. After 1.5 hours of the reaction, the solution was adjusted to pH 7.0 with sodium hydroxide. The resulting salt was subjected to adsorption treatment with an adsorbent “KYOWAAD 1000” (manufactured by Kyowa Hakko Kogyo Co., Ltd.) and then subjected to solvent removal to obtain 3-benzyloxy-1,2-propanediol.
Quantity
222 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
KYOWAAD 1000
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][CH:10]1[CH2:14][O:13]C(C)(C)[O:11]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.P(=O)(O)(O)O.[OH-].[Na+].C([O-])([O-])=O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3]>O.C(O)C>[CH2:1]([O:8][CH2:9][CH:10]([OH:11])[CH2:14][OH:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5.6.7.8.9.10.11.12.13|

Inputs

Step One
Name
Quantity
222 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC1OC(OC1)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
KYOWAAD 1000
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3]
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1.5 hours of the reaction
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
subjected to solvent removal

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.